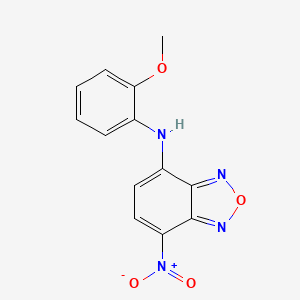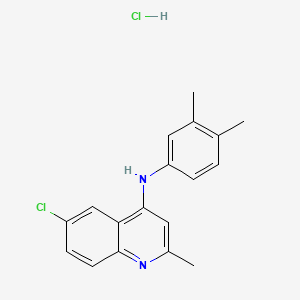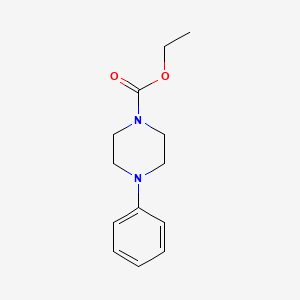
N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological tool. This compound is a selective antagonist of the orexin 1 receptor, which is involved in the regulation of wakefulness and sleep. In
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide involves its binding to the orexin 1 receptor and blocking its activity. The orexin 1 receptor is a G protein-coupled receptor that is coupled to the Gq/11 protein. Upon activation by its ligand, orexin, the receptor activates the Gq/11 protein, which in turn activates downstream signaling pathways, leading to the regulation of sleep-wake cycles, appetite, and energy homeostasis. By binding to the orexin 1 receptor, N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide blocks the activation of the Gq/11 protein and downstream signaling pathways, resulting in the inhibition of the receptor's activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide are primarily related to its effects on the orexin 1 receptor. By blocking the orexin 1 receptor, this compound can modulate sleep-wake cycles, appetite, and energy homeostasis. Studies have shown that the administration of N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide can increase sleep duration and reduce wakefulness in animal models. Additionally, this compound has been shown to decrease food intake and body weight in animal models, suggesting its potential as a pharmacological tool for the treatment of obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide in lab experiments is its selectivity for the orexin 1 receptor. This compound is a selective antagonist of the orexin 1 receptor, which means that it does not interact with other receptors in the brain, reducing the potential for off-target effects. Additionally, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration.
One of the limitations of using N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide in lab experiments is its potential for toxicity. Studies have shown that this compound can cause liver toxicity and hematological toxicity in animal models at high doses. Additionally, this compound has not been extensively studied in humans, and its safety profile in humans is not well established.
Orientations Futures
There are several future directions for the study of N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide. One direction is the exploration of its potential as a pharmacological tool for the treatment of sleep disorders and obesity. Studies have shown that this compound can modulate sleep-wake cycles and appetite in animal models, suggesting its potential as a therapeutic agent. Another direction is the investigation of its effects on other physiological processes, such as pain and stress. The orexin system has been implicated in the regulation of pain and stress, and N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide may have potential as a therapeutic agent for these conditions. Finally, the development of more selective and potent orexin 1 receptor antagonists may lead to the discovery of new pharmacological tools for the study of the orexin system.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide involves a multistep process. The starting materials for the synthesis are 4-bromobenzyl bromide, 4-iodobenzyl bromide, 2-naphthol, and N-(2-chloroacetyl)pyrrolidine. The first step involves the reaction of 4-bromobenzyl bromide and 4-iodobenzyl bromide with 2-naphthol in the presence of potassium carbonate to form the intermediate compound, 2-(2-naphthyloxy)-N-(4-bromophenyl)-N-(4-iodobenzyl)acetamide. The second step involves the reaction of the intermediate compound with N-(2-chloroacetyl)pyrrolidine in the presence of sodium hydride to form the final product, N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide.
Applications De Recherche Scientifique
N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide has been used in scientific research as a pharmacological tool to study the orexin 1 receptor and its role in the regulation of wakefulness and sleep. The orexin 1 receptor is a G protein-coupled receptor that is primarily expressed in the hypothalamus. It plays a crucial role in the regulation of sleep-wake cycles, appetite, and energy homeostasis. N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide is a selective antagonist of the orexin 1 receptor, which means that it binds to the receptor and blocks its activity. By using this compound, researchers can study the effects of blocking the orexin 1 receptor on sleep-wake cycles, appetite, and energy homeostasis.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-N-[(4-iodophenyl)methyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrINO2/c26-21-8-12-23(13-9-21)28(16-18-5-10-22(27)11-6-18)25(29)17-30-24-14-7-19-3-1-2-4-20(19)15-24/h1-15H,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEPNDSUWOLRMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)N(CC3=CC=C(C=C3)I)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-N-[(4-iodophenyl)methyl]-2-naphthalen-2-yloxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-propylpiperazine](/img/structure/B5139447.png)

![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-bromo-4-methylphenyl)hydrazone]](/img/structure/B5139457.png)

![methyl 3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5139481.png)



![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B5139492.png)



![N-[3-(2-furyl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5139537.png)
